3-Bromocinnolin-4-ol
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Overview
Description
3-Bromocinnolin-4-ol is a heterocyclic compound with the molecular formula C8H5BrN2O. It is a derivative of cinnoline, a bicyclic structure consisting of a benzene ring fused to a pyridazine ring. The presence of a bromine atom at the third position and a hydroxyl group at the fourth position makes this compound unique and significant in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromocinnolin-4-ol can be synthesized through several methods. One common approach involves the bromination of cinnolin-4-ol. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide in the presence of a solvent like acetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the third position.
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis. The process begins with the preparation of cinnolin-4-ol, followed by bromination under optimized conditions to achieve high yield and purity. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromocinnolin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts like bis(triphenylphosphine)palladium(II) chloride in solvents like methanol or ethanol.
Major Products Formed:
- Substituted cinnolin-4-ol derivatives.
- Oxidized or reduced forms of the compound.
- Coupled products with various aryl or alkyl groups.
Scientific Research Applications
3-Bromocinnolin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromocinnolin-4-ol involves its interaction with various molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Cinnolin-4-ol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Chlorocinnolin-4-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-Iodocinnolin-4-ol:
Uniqueness: 3-Bromocinnolin-4-ol is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical transformations. Its specific structure also contributes to its potential biological activities and applications in various fields.
Properties
IUPAC Name |
3-bromo-1H-cinnolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-7(12)5-3-1-2-4-6(5)10-11-8/h1-4H,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRVSTXNTMEAGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=NN2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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